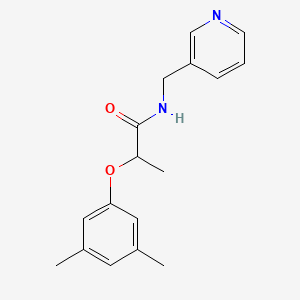

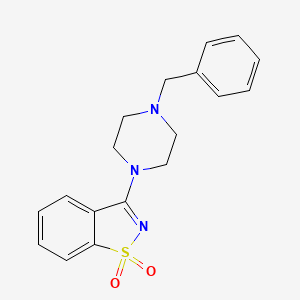

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

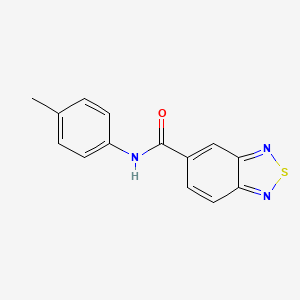

The synthesis of compounds related to N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide often involves complex organic reactions that offer insight into the versatility of benzothiadiazole derivatives. For instance, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group for Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides demonstrates the compound's reactivity and potential for modification (Reddy et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives, including N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, is characterized by their unique benzothiadiazole core. This core influences the compound's electronic properties and reactivity. For example, X-ray and DFT studies of related compounds reveal the importance of the benzothiadiazole ring in stabilizing the molecule's structure through intramolecular interactions, highlighting the role of molecular architecture in determining the chemical behavior of these compounds (Dani et al., 2013).

Chemical Reactions and Properties

Benzothiadiazole derivatives participate in a variety of chemical reactions that underscore their chemical versatility. For example, reactions involving Pd(II)-catalyzed C-H activation/functionalization demonstrate the compound's potential for chemical modification and application in synthesis. These reactions not only expand the chemical repertoire of benzothiadiazole derivatives but also highlight their potential as intermediates in the synthesis of more complex molecules (Reddy et al., 2016).

Physical Properties Analysis

The physical properties of N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies on related compounds using X-ray crystallography provide insights into the crystalline structures and how they influence the compound's physical properties (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, including reactivity, stability, and interaction with other molecules, play a significant role in its potential applications. The compound's ability to undergo various chemical reactions, such as Pd(II)-catalyzed arylation and oxygenation, indicates its reactivity and potential as a versatile chemical building block (Reddy et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activities

- Benzothiazole derivatives, including those similar to N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, have been extensively studied for their anticancer properties. For instance, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have shown potent cytotoxic activities in vitro against human breast cancer cell lines, with specific compounds demonstrating significant growth inhibition of breast and ovarian xenograft tumors in vivo (Hutchinson et al., 2001). These compounds exhibit their antitumor specificity through a unique mechanism involving selective uptake, AhR binding, induction of CYP1A1, and extensive DNA adduct formation leading to cell death.

Antimicrobial and Antifungal Activities

- New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal species. Some compounds exhibited potent antimicrobial activities, with specific derivatives showing higher effectiveness than standard drugs in certain cases (Incerti et al., 2017).

Enzyme Inhibition

- Research into benzothiazole derivatives has also explored their role as enzyme inhibitors. For example, metal complexes of heterocyclic sulfonamide, which possess strong carbonic anhydrase inhibitory properties, have been synthesized. These complexes have demonstrated powerful inhibitory effects against human carbonic anhydrase isoenzymes, outperforming acetazolamide (a control compound) in certain cases (Büyükkıdan et al., 2013).

Anticancer Evaluation and SAR Analysis

- Various benzothiazole derivatives have been designed, synthesized, and evaluated for their anticancer activities against multiple cancer cell lines. Certain compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021). Structure-activity relationship (SAR) analyses suggest the potential for optimizing these compounds for enhanced anticancer efficacy.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h2-8H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBDJKSHIPETDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)

![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)